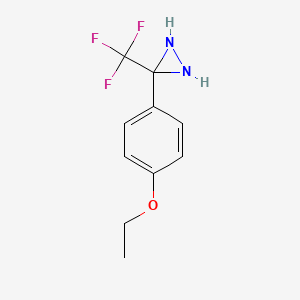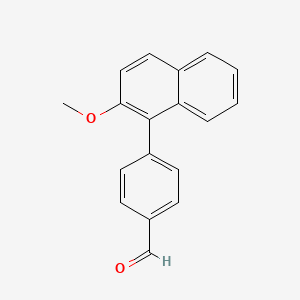![molecular formula C10H16Br2SiSn B14192310 {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane CAS No. 868071-33-4](/img/structure/B14192310.png)
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is a chemical compound that features a unique combination of tin, silicon, and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of phenylstannane with bromine in the presence of a silicon-based reagent. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. The process may involve:
Reactants: Phenylstannane, bromine, and a silicon-based reagent.
Conditions: Controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tin and silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized tin or silicon species.
Wissenschaftliche Forschungsanwendungen
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the tin and silicon atoms can form covalent bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[Dibromo(phenyl)stannyl]methyl}(dimethyl)silane: Similar structure but with different substituents on the silicon atom.
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)germane: Similar structure but with germanium instead of silicon.
Uniqueness
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is unique due to its specific combination of tin, silicon, and bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
868071-33-4 |
|---|---|
Molekularformel |
C10H16Br2SiSn |
Molekulargewicht |
442.84 g/mol |
IUPAC-Name |
[dibromo(phenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/C6H5.C4H11Si.2BrH.Sn/c1-2-4-6-5-3-1;1-5(2,3)4;;;/h1-5H;1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
SXWXHFKBOSMZBC-UHFFFAOYSA-L |
Kanonische SMILES |
C[Si](C)(C)C[Sn](C1=CC=CC=C1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
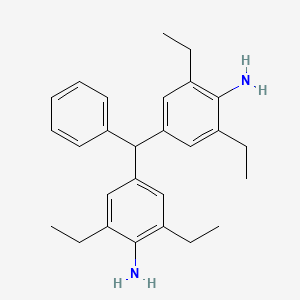
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
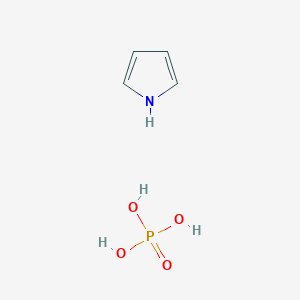
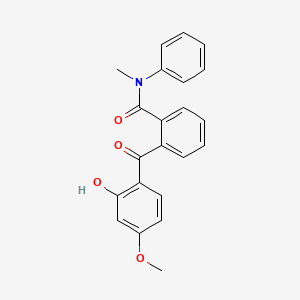
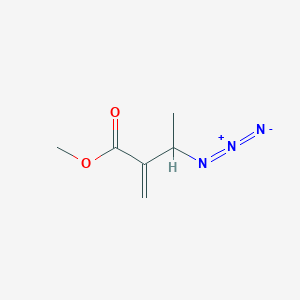
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
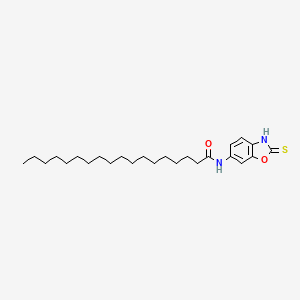
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
